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Preclinical Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the activity of BMS-933043, a novel
07 nicotinic acetylcholine receptor (hAAChR) partial agonist, in various preclinical models of
schizophrenia. The compound has been evaluated for its potential to address cognitive and
sensory processing deficits associated with the disorder. This document summarizes key
guantitative data, details experimental methodologies, and visually represents associated
signaling pathways and workflows to offer an objective comparison with other antipsychotic
agents.

Executive Summary

BMS-933043 has demonstrated promising efficacy in rodent models that mimic cognitive and
sensory deficits observed in schizophrenia. As a selective partial agonist of the a7 nAChR, its
mechanism of action is distinct from traditional antipsychotics that primarily target dopamine
receptors. This guide presents data from several key preclinical assays, including the Novel
Object Recognition (NOR) test, the Y-Maze task, the Attentional Set-Shifting Task (ASST),
Auditory Gating, and Mismatch Negativity (MMN), and compares its performance with
established atypical and typical antipsychotics where data is available.
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In Vitro Profile of BMS-933043

BMS-933043 exhibits high affinity and partial agonist activity at both rat and human a7
NAChRs. Its selectivity profile indicates a favorable therapeutic window with significantly
weaker activity at other nAChR subtypes and the 5-HT3A receptor.

Human 5-HT3A

Parameter Rat a7 nAChR Human a7 nAChR
Receptor
Binding Affinity (Ki) 3.3nM 8.1 nM 2,451 nM
Agonist Activity 0.14 pM 0.29 uM
(EC50) (electrophysiology) (electrophysiology)
) ) 67% (compared to 78% (compared to
Relative Efficacy ) )
acetylcholine) acetylcholine)
Antagonist Activity
8,066 nM
(IC50)

Efficacy in Preclinical Schizophrenia Models

BMS-933043 has been evaluated in multiple rodent models designed to assess cognitive
domains relevant to schizophrenia, such as recognition memory, spatial working memory, and
executive function, as well as sensory processing deficits.

Cognitive Function Models

Novel Object Recognition (NOR) Test: This test evaluates recognition memory. Deficits in this
domain are a core feature of cognitive impairment in schizophrenia.

Experimental Protocol: The NOR test is conducted in an open-field arena. During the
habituation phase, rodents are allowed to freely explore the empty arena. In the training phase,
two identical objects are placed in the arena, and the time spent exploring each object is
recorded. After a retention interval, one of the objects is replaced with a novel object during the
testing phase. The discrimination index, calculated as the proportion of time spent exploring the
novel object relative to the total exploration time, is a measure of recognition memory.
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Cognitive deficits can be induced by agents like the NMDA receptor antagonist phencyclidine
(PCP) or MK-801.

Compound Model Dosage Outcome

Improved 24-hour
BMS-933043 Mice 0.1-10 mg/kg, sc novel object

recognition memory.

Did not reverse the
) MK-801-induced negative effects of
Clozapine S 5 mg/kg/day
deficit in mice MK-801 on memory

performance.[1]

] Decreased recognition
) MK-801-induced
Haloperidol o 1 mg/kg/day memory performance.
deficit in mice o

Data not available in a
Risperidone - - directly comparable

model.

Data not available in a
Olanzapine - - directly in a

comparable model.

Y-Maze Task: This task assesses spatial working memory, which is often impaired in individuals
with schizophrenia.

Experimental Protocol: The Y-maze consists of three identical arms. Rodents are placed in one
arm and allowed to explore the maze freely for a set period. The sequence of arm entries is
recorded. Spontaneous alternation, the tendency to enter a different arm of the maze on
consecutive choices, is used as a measure of spatial working memory. Cognitive deficits are
often induced using NMDA receptor antagonists like MK-801.
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Compound Model Dosage Outcome

) Reversed MK-801-
MK-801-induced

BMS-933043 S 1-10 mg/kg, sc induced deficits in Y-
deficit in mice
maze performance.

] Data not available in a
) MK-801-induced )
Clozapine o ] - directly comparable
deficit in mice
model.

Data not available in a
Haloperidol - - directly comparable

model.

Mitigated the MK-801-
) ) MK-801-induced induced decrease in
Risperidone o Low dose .
deficit in rats the PPI ratio to

different degrees.[2]

Reversed MK-801-

) MK-801-induced induced increase in
Olanzapine S 0.4, 0.8, 1.25 mg/kg )
deficit in mice working memory
errors.[3]

Attentional Set-Shifting Task (ASST): This task measures cognitive flexibility and executive
function, which are significantly compromised in schizophrenia.

Experimental Protocol: The ASST requires rodents to learn a discrimination rule based on a
specific stimulus dimension (e.g., odor or texture) to find a food reward. The task involves
several stages, including simple discrimination, compound discrimination, reversal learning,
and intra- and extra-dimensional shifts. An extra-dimensional shift, which requires the animal to
shift its attention to a previously irrelevant stimulus dimension, is particularly sensitive to deficits
in cognitive flexibility. These deficits can be induced by sub-chronic treatment with PCP.
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Compound Model Dosage Outcome
) Reversed MK-801-
MK-801-induced . o
BMS-933043 o 1-10 mg/kg, sc induced deficits in set-
deficit in rats ,
shift performance.
Reversed the
) CPP-induced deficit in )
Clozapine . 2.5 mg/kg, IP decrease in accuracy
rats
and impulsivity.[4]
Reduced anticipatory
and perseverative
) CPP-induced deficit in )
Haloperidol 0.03 mg/kg, IP overresponding but

rats

not the impairment in

accuracy.[4]

Sensory Processing Models

Auditory Gating: This model assesses the ability to filter out irrelevant sensory information, a

process that is deficient in schizophrenia.

Experimental Protocol: Auditory gating is measured using a conditioning-testing paradigm with
auditory evoked potentials (AEPs). Two auditory clicks (conditioning and testing stimuli) are

presented in rapid succession. In healthy subjects, the response to the second click is
significantly reduced (gated). A higher T/C ratio (testing response amplitude/conditioning
response amplitude) indicates a deficit in sensory gating. This deficit can be induced by NMDA

receptor antagonists like S-ketamine.
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Compound Model Dosage Outcome
S-ketamine-induced Improved auditory
BMS-933043 o 0.56-3 mg/kg, sc _
deficit in rats gating.
Blocked the ketamine-
) Ketamine-induced ) ) )
Clozapine o 7.5 mg/kg, IP induced increase in
deficit in rats )
the T/C ratio.[5]
Blocked the ketamine-
) Ketamine-induced ) ) ]
Haloperidol o 1 mg/kg, IP induced increase in
deficit in rats ]
the T/C ratio.[5]
o Blocked the ketamine-
) Ketamine-induced ) ] ]
Chlorpromazine 5 mg/kg, IP induced increase in

deficit in rats

the T/C ratio.[5]

Mismatch Negativity (MMN): MMN is an event-related potential (ERP) component that reflects
the pre-attentive detection of a change in a sequence of auditory stimuli. Areduced MMN is a

robust finding in schizophrenia.

Experimental Protocol: MMN is elicited by presenting a sequence of standard auditory stimuli
that is infrequently interrupted by a deviant stimulus (e.g., a change in frequency or duration).
The MMN is the difference in the ERP waveform between the deviant and standard stimuli.
Deficits in MMN can be induced in rodents by neonatal treatment with PCP.
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Compound Model Dosage Outcome
Neonatal )
o Improved mismatch
BMS-933043 phencyclidine-treated 0.03-3 mg/kg, sc o
negativity.
rats
Increasing dose was
positively associated
with frequency-MMN
] Schizophrenia amplitudes and
Clozapine ) Dose-dependent ) )
patients negatively associated
with the amplitude and
latency of duration-
MMNs.[6]
Data not available in a
Risperidone - - directly comparable

model.

Mechanism of Action: a7 nAChR Signaling Pathway

BMS-933043 acts as a partial agonist at the a7 nicotinic acetylcholine receptor. Activation of
this receptor, which is a ligand-gated ion channel with high calcium permeability, triggers
several downstream signaling cascades implicated in synaptic plasticity, learning, and memory.
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Caption: Signaling pathway of BMS-933043 via a7 nAChR activation.
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Experimental Workflow: Preclinical Evaluation of
BMS-933043

The preclinical assessment of BMS-933043 followed a structured workflow, progressing from in

vitro characterization to in vivo efficacy studies in various behavioral and sensory processing

models of schizophrenia.

In Vitro Characterization
(Binding & Functional Assays)

Schizophrenia Animal Model Induction
(e.g., MK-801, PCP, Ketamine)

BMS-933043 Administration

Behavioral Testing Sensory Processing Testing
(NOR, Y-Maze, ASST) (Auditory Gating, MMN)

Data Analysis & Comparison

Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of BMS-933043.

Conclusion
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BMS-933043, a selective a7 nAChR partial agonist, demonstrates a robust and consistent pro-
cognitive and sensory-motor gating-enhancing profile across multiple preclinical models of
schizophrenia. Its efficacy in reversing deficits induced by NMDA receptor antagonists suggests
a potential therapeutic benefit for the cognitive and sensory processing impairments associated
with the disorder. The presented data, when compared to available information on existing
antipsychotics, highlights the distinct mechanism of action and potential advantages of BMS-
933043. Further clinical investigation is warranted to determine the translational potential of
these promising preclinical findings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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